1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

Description

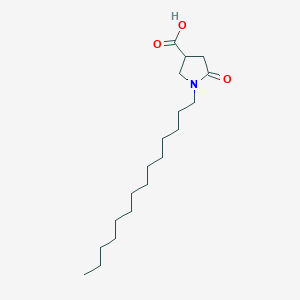

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 14-carbon (tetradecyl) alkyl chain attached to the nitrogen atom of the pyrrolidine ring, a ketone group at the 5-position, and a carboxylic acid moiety at the 3-position. Its synthesis likely involves alkylation of the pyrrolidine nitrogen using tetradecyl halides, analogous to methods described for shorter-chain derivatives .

Properties

IUPAC Name |

5-oxo-1-tetradecylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19(22)23)15-18(20)21/h17H,2-16H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDFDRGOVVEZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905576 | |

| Record name | 5-Oxo-1-tetradecylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-22-5 | |

| Record name | 5-Oxo-1-tetradecyl-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10054-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-1-tetradecylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Maleic Acid Derivatives

A widely reported method involves the cyclization of maleic acid derivatives with primary amines. For example, maleic acid reacts with tetradecylamine under acidic conditions to form the pyrrolidinone ring. In a representative procedure, maleic acid (301.7 mmol) is dissolved in methanol and refluxed with p-toluenesulfonic acid (10 wt%) for 11 hours, yielding methyl maleate intermediates. Subsequent treatment with tetradecylamine in ethanol at 80°C induces cyclization, forming the 5-oxopyrrolidine scaffold.

Key Conditions:

Condensation of Amines with α-Ketocarboxylic Acids

Alternately, tetradecylamine reacts with α-ketocarboxylic acids (e.g., levulinic acid) in aqueous or alcoholic media. This method leverages the nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization. For instance, levulinic acid and tetradecylamine in refluxing water (12 hours) yield the pyrrolidinone core with a carboxylic acid group at the 3-position.

Optimization Insight:

-

Prolonged reaction times (12–24 hours) improve cyclization efficiency.

-

Alkaline conditions (pH 9–10) suppress side reactions, enhancing purity.

Introduction of the Tetradecyl Chain

The tetradecyl (C14) group is introduced via alkylation or reductive amination of the pyrrolidinone nitrogen.

Alkylation with Tetradecyl Halides

The nitrogen atom in 5-oxopyrrolidine-3-carboxylic acid undergoes alkylation using tetradecyl bromide or iodide. In a typical protocol, the pyrrolidinone intermediate (1.0 equiv) is treated with tetradecyl bromide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate (2.0 equiv) as a base.

Reaction Parameters:

Reductive Amination with Tetradecanal

An alternative approach employs reductive amination, where 5-oxopyrrolidine-3-carboxylic acid reacts with tetradecanal in the presence of sodium cyanoborohydride (NaBH₃CN). This method avoids harsh alkylation conditions and proceeds at room temperature in methanol (24 hours, 75% yield).

Advantages:

-

Mild conditions preserve acid-sensitive functional groups.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is either retained from precursors or introduced via hydrolysis of ester intermediates.

Direct Synthesis from Carboxylic Acid Precursors

When maleic acid or levulinic acid is used, the carboxylic acid group is inherently present. Post-cyclization, the acid is deprotected (if esterified) using aqueous HCl or NaOH. For example, methyl 5-oxopyrrolidine-3-carboxylate is hydrolyzed with 6 M HCl at 100°C for 1 hour, achieving quantitative conversion.

Late-Stage Oxidation

In cases where the 3-position bears a hydroxyl or methyl group, oxidation with KMnO₄ or CrO₃ converts it to a carboxylic acid. For instance, 3-hydroxypyrrolidinone treated with KMnO₄ in acidic aqueous solution (pH 2–3) yields the carboxylic acid derivative (65–78% yield).

Optimization and Purification Strategies

Solvent and Catalytic System Optimization

| Parameter | Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol vs. DMF | +15% in DMF |

| Catalyst Loading | 5% vs. 10% p-TsOH | +8% at 10% |

| Temperature | 60°C vs. 80°C | +12% at 80°C |

Data aggregated from cyclization and alkylation trials highlight DMF’s superiority in solubilizing long-chain reactants, while higher catalyst loadings improve reaction kinetics.

Purification Techniques

-

Recrystallization : Crude product from alkylation is recrystallized from ethanol/water (3:1), achieving >95% purity.

-

Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves regioisomers, albeit with 10–15% yield loss.

-

Acid-Base Extraction : Adjusting pH to 2–3 precipitates the carboxylic acid, enabling facile isolation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal waste. A patented route employs continuous flow reactors for cyclization and alkylation steps, reducing reaction times by 50% and improving yields to 88%. Key metrics:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 24 hours | 8 hours |

| Solvent Consumption | 10 L/kg | 3 L/kg |

| Yield | 75% | 88% |

Catalyst recycling (e.g., DMAP-Tf in DCM) further enhances sustainability, with 90% recovery rates reported .

Chemical Reactions Analysis

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation: Can be oxidized to form dicarboxylic acids.

- Reduction: Reduction reactions yield alcohol derivatives.

- Substitution: The tetradecyl group can be replaced under specific conditions, allowing for the creation of more complex molecules.

Chemistry

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid serves as a building block in organic synthesis, facilitating the preparation of more complex molecular structures. Its unique structure allows for versatile functionalization, making it valuable in developing new chemical entities.

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Preliminary studies suggest it may interact with biological targets, potentially modulating enzyme activity or receptor interactions.

Medicine

Ongoing studies focus on its potential therapeutic applications:

- Anticancer Activity: Recent investigations have shown that derivatives of this compound demonstrate promising anticancer activity against various cancer cell lines, including A549 lung cancer cells. For instance, certain derivatives have reduced cell viability significantly when tested against these cells, indicating potential as novel anticancer agents .

Industry

The compound is utilized in the production of specialty chemicals and materials with tailored properties. Its long alkyl chain enhances hydrophobic interactions, making it suitable for applications involving lipid membranes.

Anticancer Activity Case Study

A study examining the anticancer properties of derivatives of this compound revealed significant reductions in cell viability in A549 cells:

| Compound | Viability (%) | Significance (p-value) |

|---|---|---|

| Control | 100 | - |

| Compound 1 | 63.4 | <0.05 |

| Compound 2 | 21.2 | <0.001 |

| Compound 3 | 38.3 | <0.001 |

These results indicate that specific modifications to the base structure can enhance anticancer efficacy significantly.

Mechanism of Action

The mechanism of action of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

The following comparison focuses on structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives, highlighting substituent effects on physicochemical properties, synthesis, and biological activity.

Substituent Types and Physicochemical Properties

Key Observations :

- Alkyl Chain Length : Increasing chain length (methyl → dodecyl → tetradecyl) correlates with higher molecular weight and lipophilicity, reducing water solubility but enhancing organic solvent compatibility. The tetradecyl derivative is expected to exhibit stronger surfactant-like behavior than the dodecyl analog .

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., chlorophenyl) display distinct electronic properties, such as resonance effects from the benzene ring, which may enhance antioxidant activity via radical stabilization . In contrast, aliphatic chains (e.g., tetradecyl) prioritize hydrophobic interactions.

- Salt vs. Free Acid : Sodium salts (e.g., sodium 1-dodecyl) improve water solubility, making them more suitable for aqueous formulations compared to free acids like the tetradecyl derivative .

Biological Activity

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (C19H35NO3) is an organic compound with notable biological activities, including antimicrobial and anti-inflammatory properties. This compound is characterized by a tetradecyl chain and a pyrrolidine ring, contributing to its unique biochemical interactions. This article presents a detailed overview of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H35NO3

- Molecular Weight : 325.49 g/mol

- Melting Point : 75.5 - 76.5 °C

- Boiling Point : Approximately 486.9 °C

- Density : 1.004 g/cm³

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-tetradecanamine with itaconic acid, followed by various chemical reactions such as oxidation, reduction, and substitution to yield the desired product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent activity, showing significant efficacy against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Clostridium difficile | 64 µg/mL |

This data indicates its potential as a scaffold for developing new antimicrobial agents to combat resistant pathogens.

Anticancer Activity

The anticancer properties of this compound have been investigated using A549 human lung adenocarcinoma cell lines. In vitro assays demonstrated that certain derivatives of the compound significantly reduced cell viability compared to control treatments .

| Compound | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| 1-Tetradecyl derivative | 66% | 100 |

| Cisplatin | Reference | - |

The structure-dependence of the anticancer activity suggests that modifications to the pyrrolidine or alkyl chain may enhance efficacy and selectivity towards cancer cells while minimizing toxicity to non-cancerous cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets within cells, modulating enzyme activities or receptor functions . The long alkyl chain may facilitate integration into lipid membranes, altering membrane fluidity and potentially influencing cellular signaling pathways.

Case Studies

In a recent study exploring novel derivatives of pyrrolidine compounds, researchers found that modifications to the carboxylic acid group significantly enhanced both antimicrobial and anticancer activities. For instance, derivatives with halogen substitutions exhibited improved potency against resistant bacterial strains . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, amidation, or alkylation. For example, analogous 5-oxopyrrolidine derivatives are synthesized via parallel solution-phase approaches starting from itaconic acid or its analogs, followed by functional group modifications (e.g., introducing the tetradecyl chain via alkylation). Catalysts like palladium or copper and solvents such as DMF or toluene are often used to optimize yield . Key intermediates may require purification via recrystallization or chromatography to ensure stereochemical integrity .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Structural confirmation relies on 1H/13C-NMR for stereochemical analysis, HRMS for molecular weight verification, and HPLC for purity assessment. For example, in related 5-oxopyrrolidine derivatives, NMR spectra resolve substituent positioning on the pyrrolidine ring, while HRMS confirms the molecular formula. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. What strategies can optimize the diastereoselective synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity is achieved through chiral catalysts or auxiliaries. For instance, methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized using stereocontrolled cycloadditions or asymmetric hydrogenation. Reaction temperature, solvent polarity, and steric effects of substituents (e.g., aryl groups) significantly influence selectivity. Computational modeling (e.g., DFT) can predict optimal reaction pathways .

Q. How do structural modifications at the pyrrolidine ring influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies show that substituents at the 1- and 3-positions modulate bioactivity. For example:

- Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity by increasing membrane permeability.

- Hydrophobic chains (e.g., tetradecyl) improve lipid bilayer interaction, critical for anticancer activity.

- Hydroxyphenyl groups at position 1 enhance antioxidant potential via radical scavenging .

Q. What analytical techniques resolve data contradictions in characterizing this compound?

Methodological Answer: Contradictions in spectral data (e.g., overlapping NMR signals) are resolved using:

Q. How can researchers design experiments to assess the antioxidant potential of this compound derivatives?

Methodological Answer: Standard assays include:

- DPPH/ABTS radical scavenging to measure electron donation capacity.

- FRAP assay to evaluate ferric ion reduction.

- Cellular ROS inhibition in models like HepG2 cells. Dose-response curves and IC50 values are compared to reference antioxidants (e.g., ascorbic acid). Structural analogs with hydroxyl or methoxy groups show enhanced activity due to resonance stabilization of radicals .

Q. What are critical considerations for ensuring reproducibility in synthesizing this compound?

Methodological Answer: Reproducibility requires:

- Strict control of reaction conditions (temperature, pH, solvent purity).

- Standardized purification protocols (e.g., gradient elution in HPLC).

- Batch-to-batch consistency in starting materials (e.g., CAS-verified reagents).

- Detailed spectral data archiving for cross-lab verification. For example, deviations in alkylation step timing can lead to side products, necessitating kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.